molecular formula C17H18ClNO4S B2962856 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine CAS No. 953986-55-5

4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2962856
CAS No.: 953986-55-5
M. Wt: 367.84
InChI Key: CYCLMSLTUOHBBS-UHFFFAOYSA-N
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Description

The compound is a morpholine derivative with a sulfonyl group attached to a chloro-methoxyphenyl group . Morpholine is a common heterocyclic amine used in organic synthesis . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an R group . The chloro-methoxyphenyl group is a phenyl ring with a chlorine and a methoxy group attached .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, morpholine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a six-membered ring (from the morpholine) with various functional groups attached. The sulfonyl group would likely be bonded to the nitrogen in the morpholine ring, with the chloro-methoxyphenyl group attached to the sulfur in the sulfonyl group .

Scientific Research Applications

Sulfonation and Chlorosulfonation Reactions

Research into the chlorosulfonation of N-phenylmorpholine and similar compounds shows the potential for creating a variety of sulfonated derivatives. These reactions are fundamental in synthesizing sulfonamides, which have widespread applications in pharmaceuticals and materials science. For example, chlorosulfonation of N-phenylmorpholine leads to sulfonyl chlorides, which can further react to form sulfonamides with diverse potential applications (Cremlyn et al., 1992).

Transformation Mechanisms in Disinfection

The transformation mechanism of benzophenone-4 in chlorine-promoted disinfection processes provides insights into how similar compounds could undergo transformation in environmental or industrial processes. This study reveals multiple transformation routes, including chlorine substitution and Baeyer-Villiger-Type oxidation, which could inform the environmental behavior or degradation pathways of similar sulfonated aromatic compounds (Xiao et al., 2013).

Docking Studies and Structural Analysis

Docking studies and crystal structure analysis of tetrazole derivatives, including those with sulfonyl and methoxy phenyl groups, highlight the potential for designing compounds with specific biological activities. Such structural analyses can guide the synthesis of new compounds with targeted properties, such as COX-2 inhibition, which is relevant for developing anti-inflammatory drugs (Al-Hourani et al., 2015).

Electrolysis-Induced Transformation

The electrolysis of bisazo reactive dyes leading to sulfonyl aromatic alcohols demonstrates the potential for chemical transformations involving sulfone groups. Such processes could be applied in synthesizing new compounds or in wastewater treatment technologies (Elizalde-González et al., 2012).

Sulfone Reactions with Perhaloalkanes

Studies on the alpha-halogenation of sulfones reveal nuanced reactivity that could inform the synthesis of halogenated derivatives of 4-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenylmorpholine. These reactions are crucial for modifying chemical structures to achieve desired physical, chemical, or biological properties (Meyers et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-15-8-7-14(18)11-17(15)24(20,21)19-9-10-23-16(12-19)13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCLMSLTUOHBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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